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Compound Name: N-Formyl-Met-Phe-Met

Cat. No.: B1506455

Get Quote

Mechanism, Potency, and Experimental Application

Part 1: Executive Summary & Molecular Profile
N-Formyl-Met-Phe-Met (fMFM) is a chemotactic tripeptide acting as a potent agonist for the

Formyl Peptide Receptor 1 (FPR1). Structurally, it belongs to the class of N-formylated

oligopeptides, which are biological signatures of prokaryotic protein synthesis (where protein

translation initiates with N-formylmethionine) and mitochondrial damage (DAMPs).

While the leucine-containing analog fMLP (N-Formyl-Met-Leu-Phe) is the historical prototype

for this class, fMFM serves as a critical tool for studying receptor specificity, Structure-Activity

Relationships (SAR), and the biological response to mitochondrial lysis products.
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Property Detail

Sequence
N-Formyl-L-Methionyl-L-Phenylalanyl-L-

Methionine

Abbreviation fMFM

Molecular Weight ~453.58 g/mol

Solubility
Soluble in DMSO (up to 25 mM); sparingly

soluble in water.

Receptor Target
FPR1 (High Affinity), FPR2 (Low/Negligible

Affinity)

Primary Biological Role
Neutrophil chemotaxis, degranulation,

superoxide generation.[1]

Part 2: Pharmacodynamics & Receptor Interaction
The biological activity of fMFM is driven by its interaction with G-Protein Coupled Receptors

(GPCRs) on the surface of phagocytes, specifically neutrophils and macrophages.

1. The Formyl Peptide Receptor 1 (FPR1) Axis
fMFM binds to FPR1, a GPCR coupled to the

family of heterotrimeric G-proteins. The N-formyl group is obligate for high-affinity binding; its
removal reduces potency by

-fold, demonstrating the receptor's evolutionary tuning to detect bacterial/mitochondrial initiation
sequences.

Mechanism of Action:

Ligand Binding: fMFM docks into the orthosteric pocket of FPR1.

G-Protein Dissociation: The

subunit inhibits adenylate cyclase, while the
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dimer dissociates.

Effector Activation:

activates Phospholipase C

(PLC

).

Second Messengers: PLC

hydrolyzes PIP

into

(Inositol triphosphate) and DAG (Diacylglycerol).

Calcium Surge:

triggers rapid

release from the endoplasmic reticulum, driving actin polymerization (chemotaxis) and
NADPH oxidase assembly (oxidative burst).

2. Signal Transduction Pathway (Visualization)
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Caption: Figure 1.[2][3] The fMFM-induced signal transduction cascade via FPR1, leading to

chemotaxis and superoxide generation.[1][2]

Part 3: Comparative Potency (SAR Analysis)
While fMFM is a potent agonist, it differs from the prototype fMLP in binding kinetics. The

hydrophobic residue at position 2 is critical for the "fit" within the FPR1 pocket.

Structure-Activity Relationship (SAR):

Position 1 (Met): Essential. Oxidation of Met to sulfoxide reduces potency.

Position 2 (Phe vs. Leu): The FPR1 pocket is optimized for Leucine (as in fMLP).

Substituting Phenylalanine (fMFM) often results in slightly reduced affinity due to steric bulk,

though it remains a full agonist.

Position 3 (Met vs. Phe): Methionine at the C-terminus (fMFM) is less hydrophobic than

Phenylalanine (fMLP), which can affect receptor residence time.

Comparative Biological Activity Table:

Agonist Sequence
EC50
(Chemotaxis)

EC50
(Superoxide)

Receptor
Specificity

fMLP f-Met-Leu-Phe
FPR1 (High),

FPR2 (Low)

fMFM f-Met-Phe-Met FPR1 (High)

WKYMVm
Trp-Lys-Tyr-Met-

Val-D-Met

FPR2 (High),

FPR1 (High)

*Note: EC50 values are approximate and dependent on cell type (e.g., HL-60 vs. primary

PMNs) and assay conditions (e.g., presence of albumin).

Part 4: Experimental Protocols
To ensure scientific integrity, these protocols use Primary Human Neutrophils (PMNs), as

immortalized cell lines (HL-60) require DMSO differentiation and often express variable
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receptor levels.

Protocol A: Calcium Mobilization Assay (Ratiometric)
Objective: Quantify real-time GPCR activation by fMFM.

Reagents:

Fura-2 AM (Cell permeant calcium dye).

Krebs-Ringer Phosphate Glucose (KRPG) buffer with

.

fMFM stock (10 mM in DMSO).

Workflow:

Isolation: Isolate PMNs from whole blood (see Workflow Diagram below).

Loading: Resuspend

cells/mL in KRPG. Add

Fura-2 AM. Incubate 30 min at 37°C in dark.

Washing: Wash cells

with KRPG to remove extracellular dye. Resuspend at

cells/mL.

Baseline: Measure fluorescence ratio (340/380 nm excitation, 510 nm emission) for 30

seconds.

Stimulation: Inject fMFM (Final conc:

to

M).
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Acquisition: Record peak calcium flux immediately (response occurs within <5 seconds).

Self-Validation Control:

Positive Control: Use

fMLP or Ionomycin.

Negative Control: Inject buffer vehicle (0.1% DMSO).

Antagonist Check: Pre-incubate with Cyclosporin H (FPR1 antagonist) to prove specificity.

Protocol B: Neutrophil Isolation Workflow
Objective: Obtain high-purity (>95%) non-activated neutrophils.

Whole Blood
(EDTA/Heparin)

Dextran Sedimentation
(45 min, RT)

Leukocyte-Rich
Supernatant

RBCs Settle Ficoll-Paque
Gradient Centrifugation

Separate Layers:
PBMC (Top)
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(Remove RBCs)

Pellet Processing Purified PMNs
(>95% Purity)

Click to download full resolution via product page

Caption: Figure 2. Standard operating procedure for isolating primary neutrophils for fMFM

assays.

Part 5: Troubleshooting & Controls
1. Receptor Desensitization (Homologous): FPR1 undergoes rapid phosphorylation and

internalization upon ligand binding.

Issue: Repeated additions of fMFM fail to elicit a response.

Solution: This is a "one-shot" assay. Cells cannot be reused after stimulation. Always use

naive cells for each concentration point.

2. Peptide Solubility & Adsorption: fMFM is hydrophobic.

Issue: Actual concentration is lower than calculated due to sticking to plastic.
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Solution: Use low-retention tips and glass vials for stock solutions. Dissolve stock in 100%

DMSO, then dilute into aqueous buffer immediately before use. Ensure final DMSO

concentration is <0.1%.

3. Differentiation of FPR1 vs. FPR2 Activity:

To confirm fMFM activity is FPR1-mediated, use the specific FPR1 antagonist Cyclosporin H

(

).

To rule out FPR2, use the FPR2 antagonist WRW4.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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